molecular formula C15H9FO4 B058524 4H-1-Benzopyran-4-one, 3-(4-fluorophenoxy)-7-hydroxy- CAS No. 124330-34-3

4H-1-Benzopyran-4-one, 3-(4-fluorophenoxy)-7-hydroxy-

Cat. No. B058524
M. Wt: 272.23 g/mol
InChI Key: QGFPGRUZJPJEKY-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-4-one derivatives, including 3-(4-fluorophenoxy)-7-hydroxy variants, are part of a broader class of compounds known for their varied biological activities and applications in material science. These compounds are recognized for their structural complexity and versatility in chemical reactions, offering a wide range of functional applications due to their unique physicochemical properties.

Synthesis Analysis

The synthesis of 4H-1-Benzopyran-4-one derivatives typically involves multi-step chemical reactions, including esterification, acylation, and cyclization processes. A notable method includes the esterification of 4-fluorophenol, followed by rearrangement and acylation to introduce the fluorophenoxy and hydroxy groups at specific positions on the benzopyran core (Chen Xin-zhi, 2007).

Molecular Structure Analysis

Crystallographic studies reveal that these compounds often exhibit complex molecular geometries. For instance, certain isoflavone derivatives related to 4H-1-Benzopyran-4-one have been analyzed using X-ray diffraction, showing intricate molecular arrangements and solid-phase behavior, indicating the structural diversity within this class of compounds (G. Yeap, et al., 2008).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, contributing to their wide-ranging applications. For example, their reactions with nucleophilic reagents have been explored, highlighting their reactivity and potential for creating novel derivatives with diverse biological activities (R. M. Shaker, 1996).

Physical Properties Analysis

The physical properties, such as thermal stability and phase behavior of 4H-1-Benzopyran-4-one derivatives, have been examined, showing that these compounds exhibit distinct mesophases under various conditions. Their thermal behavior and mesomorphic properties underline the potential for applications in material science and liquid crystal technology (G. Yeap, W. Yam, 2009).

properties

IUPAC Name

3-(4-fluorophenoxy)-7-hydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FO4/c16-9-1-4-11(5-2-9)20-14-8-19-13-7-10(17)3-6-12(13)15(14)18/h1-8,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFPGRUZJPJEKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40154278
Record name 4H-1-Benzopyran-4-one, 3-(4-fluorophenoxy)-7-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40154278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4H-1-Benzopyran-4-one, 3-(4-fluorophenoxy)-7-hydroxy-

CAS RN

124330-34-3
Record name 3-(4-Fluorophenoxy)-7-hydroxy-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124330-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-1-Benzopyran-4-one, 3-(4-fluorophenoxy)-7-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124330343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-4-one, 3-(4-fluorophenoxy)-7-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40154278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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